3-Acetylcarbazole
Description
3-Acetylcarbazole (CAS: 3215-37-0) is a carbazole derivative with an acetyl group substituted at the 3-position of the heterocyclic ring. Its molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.24 g/mol . Key physical properties include a boiling point of 423.5°C, a flash point of 215.7°C, and a density of 1.249 g/cm³. The compound exhibits moderate lipophilicity, as indicated by its calculated logP value of 3.52 .
The synthesis of this compound is classically achieved via Friedel-Crafts acetylation of carbazole, a method first reported by Plant and Williams in 1934 . This reaction highlights the electrophilic substitution preference at the 3-position of carbazole, driven by the electron-donating nature of the nitrogen atom in the heterocyclic ring.
Properties
IUPAC Name |
1-(9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9(16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)15-14/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILDPCFXDESRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284785 | |
| Record name | 3-Acetylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-37-0 | |
| Record name | NSC39029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
One of the most effective and widely reported synthetic routes to 3-Acetylcarbazole involves the palladium-catalyzed intramolecular cyclization of biaryl amides. This method selectively functionalizes an arene C-H bond and forms a new arene C-N bond, resulting in the carbazole ring system with an acetyl substituent at the nitrogen.
Reaction Details
- Substrate: Biaryl amides with an acetamide moiety positioned to enable intramolecular cyclization.
- Catalyst: Palladium-based catalysts.
- Reoxidant: Copper(II) acetate [Cu(OAc)2] is commonly used to regenerate the palladium catalyst.
- Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
- Temperature: Typically 60–80 °C.
- Yield: Excellent yields reported, often above 90%.
Advantages
- High regioselectivity and yields.
- Compatibility with various functional groups.
- The acetyl group is easier to remove or modify compared to other protecting groups.
Representative Data Table (Adapted from Research Findings)
| Entry | Substrate Substitution | Catalyst/Reoxidant | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Unsubstituted | Pd catalyst / Cu(OAc)2 | 95 | Standard conditions |
| 2 | C3’ substituent | Pd catalyst / Cu(OAc)2 | 92 | No significant yield reduction |
| 3 | C5’ substituent | Pd catalyst / Cu(OAc)2 | 90 | Efficient cyclization |
| 4 | Methoxy substituent | Pd catalyst / DMSO | 88 | DMSO better than Cu(OAc)2 here |
| 5 | C3 and C5 disubstituted | Pd catalyst / Cu(OAc)2 | <50 | Cyclization too slow |
Note: Yields are isolated yields after purification
Chemo-Enzymatic Synthesis Approaches
Method Overview
Recent advances have explored chemo-enzymatic synthesis of carbazole derivatives, including acetylated variants, leveraging biosynthetic enzymes and engineered biocatalysts. While these methods are more common for complex carbazole derivatives, they provide insight into alternative preparation routes that may be adapted for this compound.
Key Enzymes and Steps
- Use of thiamine diphosphate-dependent enzymes (e.g., NzsH) to catalyze carboligation reactions forming indole-containing intermediates.
- Subsequent enzymatic condensation and cyclization steps mediated by FabH-like synthases and aromatase/cyclase enzymes (NzsJ, NzsI).
- Incorporation of synthetic acyl-CoA mimics such as N-acetylcysteamine (SNAC) derivatives to introduce acetyl groups enzymatically.
- Biotransformation systems combining engineered tryptophan synthase, L-amino acid oxidase, and the above enzymes enable one-pot synthesis.
Advantages
- High chemo- and regioselectivity under mild conditions.
- Potential for structural diversity and sustainable synthesis.
- Avoids harsh chemical reagents and conditions.
Limitations
- Requires enzyme availability and optimization.
- Scale-up and cost may be challenging compared to chemical methods.
Research Findings Summary
- Enzymatic systems successfully incorporate acetyl-like groups into carbazole frameworks.
- LC-HRMS and HPLC analyses confirm formation of acetylated carbazole derivatives.
- Enzymatic methods remain under active development for practical synthesis of simple derivatives like this compound.
Comparative Analysis of Preparation Methods
| Feature | Palladium-Catalyzed Cyclization | Chemo-Enzymatic Synthesis |
|---|---|---|
| Reaction Type | Intramolecular C-H activation and C-N bond formation | Enzymatic carboligation and cyclization |
| Conditions | Moderate heat, metal catalyst, chemical oxidants | Mild, aqueous, enzyme-mediated |
| Yield | High (up to 95%) | Moderate to high (dependent on enzyme system) |
| Regioselectivity | Controlled by substrate design | High, enzyme-controlled |
| Scalability | Established for scale-up | Emerging, requires biotechnological scale-up |
| Functional Group Tolerance | Good, compatible with various substitutions | High, but enzyme specificity may limit scope |
| Environmental Impact | Uses metals and chemical oxidants | More sustainable, greener chemistry |
Summary and Recommendations
The palladium-catalyzed intramolecular cyclization of biaryl amides remains the most authoritative and practical method for preparing this compound, providing excellent yields and regioselectivity. This method benefits from a well-understood mechanism, substrate flexibility, and scalability.
Chemo-enzymatic synthesis offers a promising alternative with potential for greener and more selective synthesis, although it currently serves more as a research tool than a routine preparative method.
Researchers aiming for efficient this compound synthesis should prioritize palladium-catalyzed methods while monitoring advances in enzymatic approaches for future applications.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
3-Acetylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and optoelectronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 3-Acetylcarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The acetyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 3-acetylcarbazole with structurally related carbazole derivatives and acetylated heterocycles:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | logP | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₁NO | 209.24 | 3215-37-0 | 423.5 | 3.52 | Acetyl group enhances electrophilicity |
| 3-Methylcarbazole | C₁₃H₁₁N | 181.23 | 4630-20-0 | Not reported | ~3.4* | Methyl group reduces reactivity |
| Carbazole-3-carboxylic acid | C₁₃H₉NO₂ | 211.22 | Not available | Not reported | ~2.5* | Carboxylic acid increases hydrophilicity |
| Ethyl-5-acetylisoxazole-3-carboxylate | C₉H₁₀N₂O₄ | 226.19 | 104776-70-7 | Not reported | ~1.8* | Isoxazole core with dual functional groups |
*Estimated based on structural analogs.
Key Observations :
- This compound vs. 3-Methylcarbazole : The acetyl group in this compound introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attacks compared to the electron-donating methyl group in 3-methylcarbazole .
- Carbazole-3-carboxylic acid : The carboxylic acid substituent significantly lowers logP (higher hydrophilicity), making it more suitable for aqueous-phase applications compared to this compound .
- Ethyl-5-acetylisoxazole-3-carboxylate : This isoxazole derivative demonstrates how acetyl and ester groups synergistically modulate electronic properties, though its heterocyclic core differs from carbazole .
Biological Activity
3-Acetylcarbazole is a derivative of carbazole, a tricyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Carbazole Derivatives
Carbazole and its derivatives have been extensively studied due to their potential therapeutic applications. They exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antitumor : Demonstrated cytotoxic effects on cancer cells.
- Anti-inflammatory : Reduces inflammation in various models.
- Antioxidant : Scavenges free radicals, providing cellular protection.
Antitumor Activity
This compound has shown promising antitumor activity in several studies. For instance, it was evaluated in vitro against various cancer cell lines using the MTT assay. Results indicated that this compound exhibited significant cytotoxicity, with inhibition rates exceeding 70% in certain cancer cell lines such as A875 and 7901 .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| A875 | 5.0 | >70 |
| 7901 | 4.5 | >70 |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods.
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Candida albicans | 10 |
The mechanisms underlying the biological activities of this compound are multifaceted. It is believed that the compound interacts with cellular targets involved in proliferation and apoptosis pathways. For example, it has been shown to inhibit STAT3 activation, a critical pathway in cancer cell survival . Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving a series of carbazole derivatives, including this compound, demonstrated significant antitumor effects in xenograft models. The treatment led to a marked reduction in tumor size compared to controls .
- Case Study 2 : In a clinical setting, patients treated with formulations containing carbazole derivatives reported improvements in inflammatory markers and overall health status, suggesting potential applications in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Acetylcarbazole, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives typically involves acetylation of carbazole precursors. For example, hydroxyamine hydrochloride and sodium acetate in methanol under reflux (6 hours) can facilitate oxime formation, followed by acetylation using acetic anhydride in dichloromethane. Reaction temperature (50–60°C) and stoichiometric ratios (1:1.2 for carbazole to acetylating agent) are critical for optimizing yields (>75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Hydroxyamine hydrochloride | Oxime formation | Methanol, reflux, 6h | 70–80% |
| Acetic anhydride | Acetylation | Dichloromethane, 25°C | >75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key markers include:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and acetyl methyl groups (δ 2.6–2.8 ppm).
- ¹³C NMR : Carbonyl carbons (δ 168–170 ppm) and carbazole ring carbons (δ 110–140 ppm).
Fourier Transform Infrared (FTIR) spectroscopy should confirm C=O stretches (~1680 cm⁻¹) and N-H stretches (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0943 for C₁₄H₁₁NO) .
Q. How can HPLC methods be optimized for the quantitative analysis of this compound in complex mixtures?
- Methodological Answer : Use a mobile phase of acetonitrile/water/methanol/glacial acetic acid (40:35:25:0.2 v/v) with a C18 column (5 µm, 250 × 4.6 mm) at 1.0 mL/min flow rate. UV detection at 254 nm ensures sensitivity. Calibration curves (0.1–50 µg/mL) with R² > 0.99 are recommended for quantification. Adjust acetic acid concentration to improve peak symmetry and reduce tailing .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store at 2–6°C in airtight containers to prevent degradation. Avoid exposure to open flames due to potential combustibility .
Advanced Research Questions
Q. How do solvent polarity and temperature variations affect the photophysical properties of this compound in fluorescence-based applications?
- Methodological Answer : Solvent polarity impacts Stokes shift and quantum yield. In polar solvents (e.g., DMF), intramolecular charge transfer (ICT) states reduce fluorescence intensity. Temperature studies (10–60°C) reveal thermal quenching effects; lower temperatures enhance emission intensity. Use time-resolved fluorescence spectroscopy to correlate lifetime (τ) with solvent dielectric constant (ε) for predictive modeling .
Q. What computational strategies are recommended for modeling the electronic structure of this compound, and how do these correlate with experimental spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and absorption spectra. Compare computed UV-Vis λmax (e.g., 320 nm) with experimental data (315–325 nm) to validate models. Molecular electrostatic potential (MEP) maps identify electrophilic/nucleophilic sites for derivatization .
Q. What are the critical considerations when designing this compound derivatives for selective ion recognition in supramolecular systems?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 6-position to enhance binding affinity for metal ions (e.g., Cu²⁺). Fluorescence quenching assays (e.g., Stern-Volmer plots) quantify detection limits. Optimize substituent steric effects to avoid interference from competing ions (e.g., Na⁺, K⁺) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
